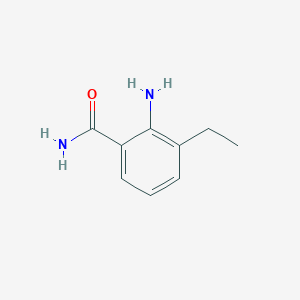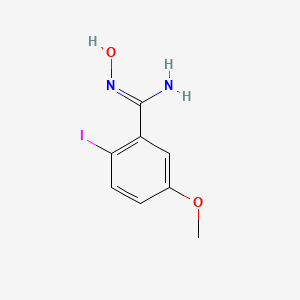![molecular formula C41H79NO2 B13128214 (Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide](/img/structure/B13128214.png)
(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a long hydrocarbon chain with multiple double bonds and functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Hantzsch esters as versatile reagents in photoredox catalyzed organic synthesis . These esters serve as electron donors and proton sources, facilitating the formation of complex organic structures.
Industrial Production Methods
Industrial production of (Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential biological activities. Its long hydrocarbon chain and functional groups may interact with biological membranes and proteins, leading to various biological effects.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, offering new avenues for drug development.
Industry
In industry, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, lubricants, and other specialized products.
Mechanism of Action
The mechanism of action of (Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide involves its interaction with molecular targets and pathways within biological systems The compound’s functional groups and hydrocarbon chain allow it to bind to specific proteins and enzymes, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
(15Z)-15-Tetracosenamide: A structurally similar compound with a long hydrocarbon chain and amide functional group.
15(Z)-Tetracosenol: Another related compound with a similar hydrocarbon chain but different functional groups.
Uniqueness
(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide stands out due to its specific combination of double bonds and functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C41H79NO2 |
|---|---|
Molecular Weight |
618.1 g/mol |
IUPAC Name |
(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide |
InChI |
InChI=1S/C41H79NO2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-41(44)42-39-40(43)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40,43H,3-16,19-34,36,38-39H2,1-2H3,(H,42,44)/b18-17-,37-35+/t40-/m1/s1 |
InChI Key |
XPHWDNZGVGPFQF-CCGAOYPISA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H](CNC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(CNC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



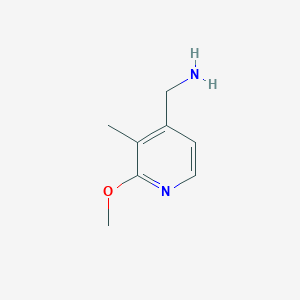
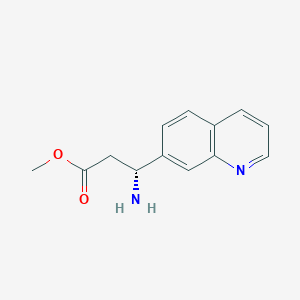

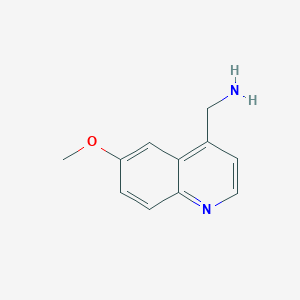






![4-(4-Bromobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128205.png)
